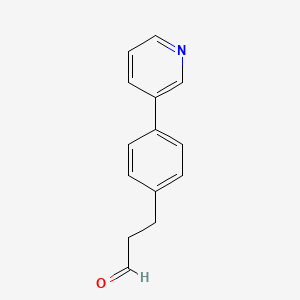

4-(3-Pyridinyl)-benzenepropanal

Description

Properties

Molecular Formula |

C14H13NO |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

3-(4-pyridin-3-ylphenyl)propanal |

InChI |

InChI=1S/C14H13NO/c16-10-2-3-12-5-7-13(8-6-12)14-4-1-9-15-11-14/h1,4-11H,2-3H2 |

InChI Key |

HLQZSUZQNKALJW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC=C(C=C2)CCC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanal, 4-(3-pyridinyl)- can be achieved through several methods. One common approach involves the cross-coupling of aryl bromides with pyridyl aluminum reagents in the presence of palladium acetate (Pd(OAc)2) and tri(o-tolyl)phosphine (P(o-tolyl)3) as catalysts . This method provides a straightforward route to obtain the desired product with good yields.

Industrial Production Methods

Industrial production of Benzenepropanal, 4-(3-pyridinyl)- typically involves large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of advanced catalysts and optimized reaction parameters helps in achieving high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenepropanal, 4-(3-pyridinyl)- undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

Oxidation: 3-(4-pyridin-3-ylphenyl)propanoic acid.

Reduction: 3-(4-pyridin-3-ylphenyl)propanol.

Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Benzenepropanal, 4-(3-pyridinyl)- has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.

Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzenepropanal, 4-(3-pyridinyl)- involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The aromatic rings can also participate in π-π interactions with aromatic residues in proteins, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Benzenepropanal: Lacks the pyridine ring, making it less versatile in terms of reactivity and applications.

4-(3-Pyridinyl)benzaldehyde: Contains a pyridine ring but lacks the propanal group, limiting its potential for further functionalization.

Uniqueness

Benzenepropanal, 4-(3-pyridinyl)- is unique due to the presence of both a benzene ring and a pyridine ring, along with an aldehyde group.

Biological Activity

4-(3-Pyridinyl)-benzenepropanal is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C12H13N

- Molecular Weight : 185.24 g/mol

- IUPAC Name : 4-(3-pyridinyl)benzenepropanal

- Structure : The compound features a benzene ring substituted with a pyridine moiety and an aldehyde group, which may influence its biological interactions.

The biological activity of 4-(3-Pyridinyl)-benzenepropanal is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the pyridine ring can enhance binding affinity due to its electron-withdrawing properties, potentially leading to increased metabolic stability and altered pharmacokinetics.

Antimicrobial Activity

Research indicates that 4-(3-Pyridinyl)-benzenepropanal exhibits antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, suggesting potential applications in treating infections.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer properties. In cell line assays, it has shown cytotoxic effects against various cancer types, including breast and prostate cancer cells.

Case Study : A study conducted on MDA-MB-231 breast cancer cells demonstrated that treatment with 4-(3-Pyridinyl)-benzenepropanal resulted in a significant reduction in cell viability (p < 0.05), indicating its potential as an anticancer agent.

Toxicological Studies

Toxicological assessments reveal that while 4-(3-Pyridinyl)-benzenepropanal shows promising biological activity, it also presents certain toxicity risks. Acute toxicity studies in animal models indicate that high doses can lead to adverse effects such as liver damage and gastrointestinal disturbances.

| Dose (mg/kg) | Observed Effects |

|---|---|

| 50 | No significant effect |

| 100 | Mild liver enzyme elevation |

| 200 | Severe gastrointestinal distress |

Structure-Activity Relationship (SAR)

The biological activity of 4-(3-Pyridinyl)-benzenepropanal can be influenced by modifications in its structure. SAR studies suggest that alterations in the pyridine or benzene moieties can significantly impact its efficacy and selectivity for biological targets.

Key Findings :

- Substitution on the pyridine ring enhances antimicrobial activity.

- Modifications to the aldehyde group can improve anticancer efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.